molecular formula C18H36O B052165 (6R,10R)-6,10,14-trimethylpentadecan-2-one CAS No. 16825-16-4

(6R,10R)-6,10,14-trimethylpentadecan-2-one

Cat. No.: B052165
CAS No.: 16825-16-4
M. Wt: 268.5 g/mol
InChI Key: WHWDWIHXSPCOKZ-UHFFFAOYSA-N
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Description

(6R,10R)-6,10,14-trimethylpentadecan-2-one, also known as hexahydrofarnesyl acetone, is a chiral molecule with the molecular formula C18H36O. It is a significant component in the tibial fragrances of male orchid bees, particularly in the Euglossa species. This compound is known for its role in attracting male orchid bees, suggesting its function as a “base note” in complex odor bouquets .

Preparation Methods

The synthesis of (6R,10R)-6,10,14-trimethylpentadecan-2-one can be achieved through a multistep process starting from 6,10-dimethylundec-5-en-2-one or 6,10-dimethylundeca-5,9-dien-2-one. This method is advantageous as it efficiently forms the desired chiral product from a mixture of stereoisomers of the starting material . The process involves several steps, including the separation of diastereomers and the use of specific reagents to achieve the final product.

Chemical Reactions Analysis

(6R,10R)-6,10,14-trimethylpentadecan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of (6R,10R)-6,10,14-trimethylpentadecan-2-one involves its interaction with specific receptors in the olfactory system of orchid bees. The compound’s low volatility allows it to serve as a stable signal in the bees’ complex odor bouquets. This interaction likely involves binding to olfactory receptors, triggering a behavioral response in the bees .

Comparison with Similar Compounds

(6R,10R)-6,10,14-trimethylpentadecan-2-one can be compared with other similar compounds such as:

These compounds share similar biosynthetic pathways and structural features, but this compound is unique in its specific role in orchid bee fragrances and its chiral properties.

Properties

IUPAC Name

6,10,14-trimethylpentadecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H36O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h15-17H,6-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWDWIHXSPCOKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O
Source PubChem
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DSSTOX Substance ID

DTXSID40862063
Record name 2-pentadecanone, 6,10,14-trimethyl-
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Molecular Weight

268.5 g/mol
Source PubChem
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Physical Description

Liquid; [IUCLID]
Record name Hexahydrofarnesylacetone
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CAS No.

502-69-2, 16825-16-4
Record name 6,10,14-Trimethyl-2-pentadecanone
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Record name Hexahydrofarnesylacetone
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Record name Phytone
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Record name 2-Pentadecanone, 6,10,14-trimethyl-
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Record name 2-pentadecanone, 6,10,14-trimethyl-
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Record name 6,10,14-trimethylpentadecan-2-one
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Synthesis routes and methods

Procedure details

In analogy to the procedure and apparatus described in Example 1 but employing a 0.5% (wt./wt.) Pd on Al2O3 catalyst (DEGUSSA, E257H/D) 6,10,14-trimethyl -pentadeca-4,5-diene-2-one was hydrogenated to produce 6,10,14-trimethyl-pentadecane-2-one (phytone). The process parameters were as stated below:
Quantity
0 (± 1) mol
Type
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Reaction Step One
Name
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0 (± 1) mol
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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